- Water-Soluble Hypervalent Iodine(III) Having an I-N Bond. A Reagent for the Synthesis of IndolesOrganic Letters, 2018, 20(13), 4052-4056,
Cas no 92623-83-1 (Pravadoline)

Pravadoline structure
Nom du produit:Pravadoline
Numéro CAS:92623-83-1
Le MF:C23H26N2O3
Mégawatts:378.464146137238
MDL:MFCD00864378
CID:61576
PubChem ID:56463
Pravadoline Propriétés chimiques et physiques
Nom et identifiant
-
- (4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
- (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
- Pravadoline
- PRAVADOLINE (WIN48098)
- WIN 48098
- P3JW662TWA
- DSSTox_RID_81361
- DSSTox_CID_26127
- DSSTox_GSID_46127
- Pravadoline, Pravadoline Maleate
- Pravadolina
- Pravadolinum
- (4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- SMR001550504
- Pravadoline [INN]
- Pravadolinum [INN-Latin]
- Pravadolina [INN-Spanish]
- MLS004774040
- MLS006010335
- (4-Methoxyphenyl)[2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone (ACI)
- NCGC00160396-04
- BRD-K46209126-001-01-5
- HMS2089L05
- BDBM50008029
- Methanone, (4-methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)-
- DS-1893
- 92623-83-1
- NCGC00160396-03
- CCG-208742
- NCGC00160396-02
- p-methoxyphenyl 2-methyl-1-(2-morpholinoethyl)indol-3-yl ketone
- Tox21_111785_1
- SCHEMBL488940
- AB01275459-01
- (s-cis) -(4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- Pravadoline (WIN 48,098)
- DTXSID2046127
- Pravadoline, (WIN 48,098)
- Tox21_111785
- UNII-P3JW662TWA
- DTXCID0026127
- CAS-92623-83-1
- NS00009981
- Q7238828
- MEUQWHZOUDZXHH-UHFFFAOYSA-N
- CHEMBL13178
- NCGC00160396-01
- BCP21160
- Pravadoline(WIN 48,098)?
- 3-(4-methoxybenzoyl)-2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indole
- SR-05000001465-1
- AKOS000278689
- SR-05000001465
- BRD-K46209126-001-06-4
- (4-Methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone
- Pravadoline(WIN 48,098)
- Win-48098
-
- MDL: MFCD00864378
- Piscine à noyau: 1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3
- La clé Inchi: MEUQWHZOUDZXHH-UHFFFAOYSA-N
- Sourire: O=C(C1=C(C)N(CCN2CCOCC2)C2C1=CC=CC=2)C1C=CC(OC)=CC=1
Propriétés calculées
- Qualité précise: 378.19400
- Masse isotopique unique: 378.194343
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 6
- Complexité: 514
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 43.7
- Le xlogp3: 3.3
Propriétés expérimentales
- Couleur / forme: No data avaiable
- Dense: 1.2±0.1 g/cm3
- Point de fusion: No data available
- Point d'ébullition: 553.1±50.0 °C at 760 mmHg
- Point d'éclair: 288.3±30.1 °C
- Indice de réfraction: 1.603
- Le PSA: 43.70000
- Le LogP: 3.45940
- Pression de vapeur: 0.0±1.5 mmHg at 25°C
Pravadoline Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
-
Déclaration d'avertissement:
P264 bien nettoyer après le traitement
P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection
p305 s'il pénètre dans les yeux
p351 rincer soigneusement à l'eau pendant quelques minutes
p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer
p337 si l'irritation oculaire persiste
P313 consulter un médecin - Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pravadoline Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Pravadoline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73592-10mg |
Pravadoline |
92623-83-1 | 98% | 10mg |
¥1481.00 | 2022-04-26 | |
Key Organics Ltd | DS-1893-10MG |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | >95% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | DS-1893-50MG |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | >95% | 50mg |
£102.00 | 2023-09-08 | |
eNovation Chemicals LLC | D641458-1g |
Pravadoline |
92623-83-1 | 97% | 1g |
$450 | 2024-06-05 | |
DC Chemicals | DC8887-100 mg |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 100mg |
$200.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40640-50mg |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 50mg |
¥268.0 | 2021-09-08 | ||
DC Chemicals | DC8887-250 mg |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 250mg |
$400.0 | 2022-02-28 | |
Axon Medchem | 1523-50 mg |
Pravadoline |
92623-83-1 | 99% | 50mg |
€210.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200369A-25 mg |
Pravadoline, |
92623-83-1 | 98% | 25mg |
¥1,888.00 | 2023-07-11 | |
Key Organics Ltd | DS-1893-100mg |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | >95% | 100mg |
£146.00 | 2023-09-08 |
Pravadoline Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- C-Attached aminoalkylindoles: potent cannabinoid mimeticsBioorganic & Medicinal Chemistry Letters, 1996, 6(1), 17-22,
Synthetic Routes 3
Conditions de réaction
Référence
- Preparation of 1-(aminoalkyl)indoles useful as analgesic agents or as intermediates and their production processes, Canada, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; rt; 20 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole ProductsOrganic Letters, 2016, 18(3), 412-415,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Synthesis of indoles and quinazolines via additive-controlled selective C-H activation/annulation of N-arylamidines and sulfoxonium ylidesChemical Communications (Cambridge, 2019, 55(28), 4039-4042,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
Référence
- Cyclooctatetraene: A Bioactive Cubane Paradigm ComplementChemistry - A European Journal, 2019, 25(11), 2729-2734,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 - 15 min, 0 °C; 30 min, 0 °C
1.2 rt
1.3 Reagents: Water
1.2 rt
1.3 Reagents: Water
Référence
- Direct Synthesis of 3-Acylindoles through Rhodium(III)-Catalyzed Annulation of N-Phenylamidines with α-Cl KetonesOrganic Letters, 2018, 20(23), 7645-7649,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
Référence
- Lewis Base-Catalyzed Amino-Acylation of Arylallenes via C-N Bond Cleavage: Reaction Development and Mechanistic StudiesACS Catalysis, 2020, 10(10), 5419-5429,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide
Référence
- Further developments on the regioselective synthesis of 3-aroylindole derivatives from C-nitrosoaromatics and alkynones: a novel synthetic approach to pravadoline, JWH-073, indothiazinone analogues and related compoundsInternational Journal of Organic Chemistry, 2022, 12(3), 127-142,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 24 h, heated
Référence
- Synthesis of indoles through Rh(III)-catalyzed C-H cross-coupling with allyl carbonatesTetrahedron Letters, 2014, 55(11), 1859-1862,
Synthetic Routes 11
Conditions de réaction
Référence
- Preparation of 3-aroyl-1-(2-morpholinoethyl)-1H-indoles as cannabinoid receptor agonists, United States, , ,
Synthetic Routes 12
Conditions de réaction
Référence
- Synthesis of the Reverse Transcriptase Inhibitor L-737,126 and the CB2 Cannabinoid Receptor Agonist Pravadoline by a Copper-Catalyzed Intramolecular Cross-CouplingSynlett, 2013, 24(3), 389-393,
Synthetic Routes 13
Conditions de réaction
Référence
- Preparation of 3-arylcarbonyl-1-aminoalkyl-1H-indole compounds for treatment of glaucoma, United States, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate
Référence
- The first high yield green route to a pharmaceutical in a room temperature ionic liquidGreen Chemistry, 2000, 2(6), 261-262,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Potassium carbonate , Sodium hydride Solvents: Toluene
1.2 -
1.2 -
Référence
- Transfer of activation from indoles to alcohols: a new method for the synthesis of aminoethylindolesTetrahedron Letters, 1995, 36(12), 2029-32,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Référence
- 2-Substituted-3-acylindoles through the palladium-catalyzed carbonylative cyclization of 2-alkynyltrifluoracetanilides with aryl halides and vinyl triflatesTetrahedron, 1994, 50(2), 437-52,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Palladium-catalyzed cyclization reaction of N-(2-Haloaryl)alkynylimines: synthesis of 3-acylindoles using water as the sole solvent and oxygen sourceApplied Organometallic Chemistry, 2020, 34(4),,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Methanol ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
Référence
- Synthesis of metal-free 3-acylindole compound, China, , ,
Synthetic Routes 19
Conditions de réaction
Référence
- Tandem Wittig - Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indolesTetrahedron Letters, 2018, 59(19), 1851-1854,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; rt → 100 °C; 24 h, 100 °C
Référence
- Application of organic trivalent iodine reagent iodosylbenzene sulfamate in preparation of N-protected 2-substituted indole compound, indometacin, zidometacin and pravadoline, China, , ,
Pravadoline Raw materials
- 4-(2-Bromoethyl)morpholine
- N-(2-Hydroxyethyl)morpholine
- 4-(2-Chloroethyl)morpholine
- 4-(2-Chloroethyl)morpholine hydrochloride
- 1H-Indole, 3-(4-methoxybenzoyl)-2-methyl-1-(methylsulfonyl)-
- 2-Methyl-3-(4'-methoxybenzoyl)indole
- 4-(2-methanesulfonyloxyethyl)morpholine
- 4-Methoxyphenylmagnesium Bromide (0.5M in THF)
- 2-Methylindole
- 1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-
Pravadoline Preparation Products
Pravadoline Littérature connexe
-
Anurag Singh,Shreemoyee Kumar,Chandra M. R. Volla Org. Biomol. Chem. 2023 21 879
-
2. Recreational drug discovery: natural products as lead structures for the synthesis of smart drugsGiovanni Appendino,Alberto Minassi,Orazio Taglialatela-Scafati Nat. Prod. Rep. 2014 31 880
-
Wei Sun,William A. T. Raimbach,Luke D. Elliott,Kevin I. Booker-Milburn,David C. Harrowven Chem. Commun. 2022 58 383
-
Shuklachary Karnakanti,Zhong-Lin Zang,Sheng Zhao,Pan-Lin Shao,Ping Hu,Yun He Chem. Commun. 2017 53 11205
-
Ruizhi Lai,Xiaohua Wu,Songyang Lv,Chen Zhang,Maoyao He,Yuncan Chen,Qiantao Wang,Li Hai,Yong Wu Chem. Commun. 2019 55 4039
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Fournisseurs recommandés
atkchemica
(CAS:92623-83-1)Pravadoline

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:92623-83-1)Pravadoline

Pureté:99%/99%/99%/99%/99%/99%/99%
Quantité:1mg/5mg/10mg/25mg/50mg/100mg/500mg
Prix ($):163.0/366.0/542.0/863.0/1170.0/1567.0/3159.0